1-(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)-4-methylpiperazine
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Overview
Description
1-(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)-4-methylpiperazine is a complex organic compound that belongs to the class of heteroarylboronic acid esters. This compound is characterized by the presence of a pyridine ring substituted with a fluorine atom and a tetramethyl-1,3,2-dioxaborolan-2-yl group, along with a piperazine ring substituted with a methyl group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)-4-methylpiperazine typically involves a multi-step process. One common method involves the following steps:
Bromination: 3-Fluoropyridine is brominated to form 3-bromo-5-fluoropyridine.
Substitution: The borylated compound is further reacted with 4-methylpiperazine under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)-4-methylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or the boronic ester group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions such as Suzuki-Miyaura.
Nucleophiles: Various nucleophiles can be used in substitution reactions.
Oxidizing and Reducing Agents: Hydrogen peroxide, sodium borohydride, etc., are used for oxidation and reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with aryl halides yields biaryl compounds, while nucleophilic substitution can yield various substituted pyridines .
Scientific Research Applications
1-(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)-4-methylpiperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical assays and drug design. The fluorine atom enhances the compound’s stability and bioavailability by increasing its lipophilicity and resistance to metabolic degradation.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: A closely related compound with similar structural features and applications.
N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide:
Uniqueness
1-(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)-4-methylpiperazine is unique due to the presence of both a piperazine ring and a boronic ester group, which confer distinct chemical reactivity and biological properties. This combination makes it a versatile intermediate in various synthetic and research applications.
Properties
Molecular Formula |
C16H25BFN3O2 |
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Molecular Weight |
321.2 g/mol |
IUPAC Name |
1-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-4-methylpiperazine |
InChI |
InChI=1S/C16H25BFN3O2/c1-15(2)16(3,4)23-17(22-15)12-10-13(18)14(19-11-12)21-8-6-20(5)7-9-21/h10-11H,6-9H2,1-5H3 |
InChI Key |
CYAQMTXUEUGEJS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N3CCN(CC3)C)F |
Origin of Product |
United States |
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